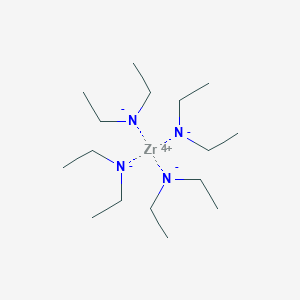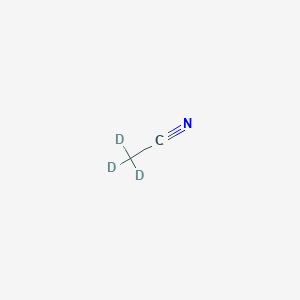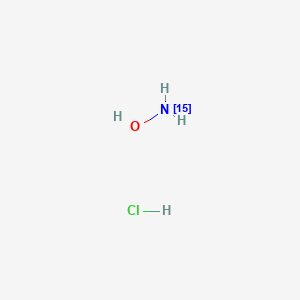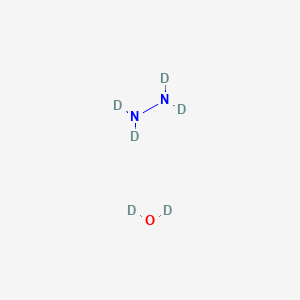
Tetrakis(diethylamino)zirconium
Descripción general
Descripción
Synthesis Analysis
The synthesis of related zirconium complexes often involves reactions with zirconium halides or alkoxides. For example, novel β-ketoiminato complexes of zirconium were synthesized from tetrakis(diethylamido)zirconium(IV) through amine substitution reactions, resulting in monomeric heteroleptic mixed amido-ketoiminato complexes, showcasing the reactivity of zirconium centers towards organic ligands (Banerjee et al., 2014).
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structures of zirconium complexes. For instance, the structure of tetrakis(η3-phenylpropargyl)zirconium exhibits D2d symmetry, as determined crystallographically, reflecting the coordination environment and steric hindrance around the zirconium center (Denomme et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving tetrakis(diethylamino)zirconium derivatives have been explored for their potential in synthesis and materials science. For example, zirconium tetrakis(dodecyl sulfate) efficiently catalyzes the synthesis of quinoxaline derivatives, indicating the catalytic capabilities of zirconium complexes in organic transformations (Hasaninejad et al., 2009).
Physical Properties Analysis
The deposition of high-quality ZrO2 thin films from tetrakis(diethylamido)zirconium underlines the importance of understanding the physical properties of these complexes for material science applications. The films were deposited via chemical vapor deposition, showcasing the utility of zirconium complexes in the production of technologically significant materials (Bastianini et al., 1995).
Aplicaciones Científicas De Investigación
Thin Film Growth : TDEAZr on Si(100) undergoes complete decomposition, potentially enabling the incorporation of carbon and nitrogen in thin film growth using TDEAZr as a zirconium precursor (Jeong, Lim, & Yong, 2003).
High-Performance Ceramics : Tetrakis(N-tert-butylacetamido)zirconium and tetrakis(N-isopropylisobutyramido)hafnium amidate complexes, which are related to TDEAZr, show promise for use in high-performance ceramics and other applications (Karunarathne et al., 2017).
CVD Process : Alternative precursors like tetrakis(trimethylhydrazido)zirconium provide carbon- and nitrogen-free films with transparent properties in a low-pressure chemical vapor deposition (CVD) process (Lehn, Javed, & Hoffman, 2006).
Room-Temperature Atomic Layer Deposition : Room-temperature atomic layer deposition of ZrO2 using TDEAZr and plasma-excited humidified argon achieves a growth rate of 0.17 nm/cycle, with Zr-OH acting as an adsorption site for TDEAZr (Kanomata et al., 2016).
Electronic Devices : TDEAZr is used in the deposition of zirconium silicate gate dielectrics on Si(100), showing high dielectric constant, low hysteresis, and low leakage current density, relevant for electronic devices (Kim & Yong, 2004).
Ceramic Fibers and Matrices : Nanozirconooligocarbosilanes synthesized chlorine-free from TDEAZr can be used to fabricate ceramic fibers and matrices with particle sizes ranging from 10 to 30 nm (Storozhenko et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
diethylazanide;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWJRDDHRBJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(diethylamino)zirconium | |
CAS RN |
13801-49-5 | |
| Record name | Tetrakis(diethylamino)zirconium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(diethylamido)zirconium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)